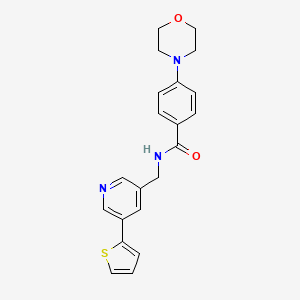![molecular formula C8H9NO2 B2440448 3-メチル-6,7-ジヒドロベンゾ[d]イソキサゾール-4-オール CAS No. 383377-52-4](/img/structure/B2440448.png)
3-メチル-6,7-ジヒドロベンゾ[d]イソキサゾール-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol . It is an important building block in organic synthesis and has various applications in medicinal chemistry and material science.
科学的研究の応用
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It has potential therapeutic applications, including as an anticonvulsant and GABA uptake inhibitor.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
将来の方向性
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol can be achieved through several methods. One common approach involves the cyclization of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetonitrile under reflux conditions.
Another method involves the use of metal-free synthetic routes, which are more environmentally friendly. For example, the (3 + 2) cycloaddition reaction of nitrile oxides with alkenes can be catalyzed by copper (I) or ruthenium (II) to form isoxazole derivatives .
Industrial Production Methods
Industrial production of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol can yield oxo derivatives, while reduction can produce amine derivatives.
作用機序
The mechanism of action of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a GABA uptake inhibitor, it binds to GABA transporters and prevents the reuptake of GABA into neurons, thereby increasing the availability of this neurotransmitter in the synaptic cleft . This action can result in enhanced inhibitory neurotransmission and potential anticonvulsant effects.
類似化合物との比較
Similar Compounds
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: This compound is structurally similar and also exhibits GABA uptake inhibitory activity.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Another isoxazole derivative with distinct biological activities.
Uniqueness
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA uptake inhibitor and its versatility as a synthetic intermediate make it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
3-methyl-6,7-dihydro-1,2-benzoxazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h3,10H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSTANIAZFVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B2440365.png)
![N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2440366.png)
![N-(2-methoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2440369.png)
![5-Fluoro-4-phenyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2440370.png)
![N-(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2440373.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440376.png)
![[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2440377.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2440378.png)
![N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2440379.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2440382.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2440385.png)


